molecular formula C6H8ClNOS B2436960 5-(Chloromethyl)-2-ethoxy-1,3-thiazole CAS No. 937655-31-7

5-(Chloromethyl)-2-ethoxy-1,3-thiazole

Cat. No.: B2436960
CAS No.: 937655-31-7
M. Wt: 177.65
InChI Key: KNYAYSXEFVSKQX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-ethoxy-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 5-position and an ethoxy group at the 2-position of the thiazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-ethoxy-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-1,3-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically requires a catalyst like zinc chloride to facilitate the chloromethylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chloromethylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-ethoxy-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and reduced thiazole derivatives. These products have diverse applications in chemical synthesis and research .

Scientific Research Applications

5-(Chloromethyl)-2-ethoxy-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, polymers, and catalysts .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-ethoxy-1,3-thiazole involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of these molecules, potentially altering their function and activity. The thiazole ring itself may also interact with specific enzymes or receptors, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2-ethoxy-1,3-thiazole is unique due to the presence of both a chloromethyl and an ethoxy group on the thiazole ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical transformations and research applications .

Properties

IUPAC Name

5-(chloromethyl)-2-ethoxy-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNOS/c1-2-9-6-8-4-5(3-7)10-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYAYSXEFVSKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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